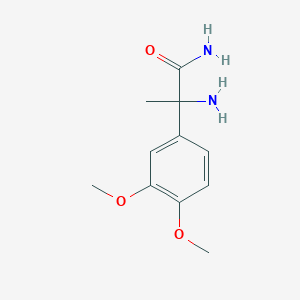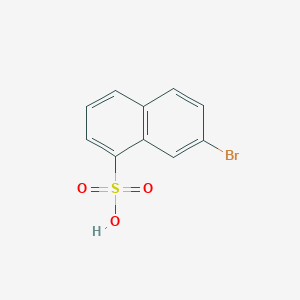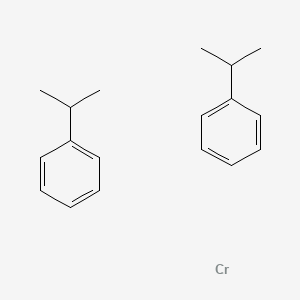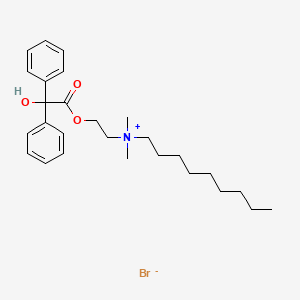![molecular formula C13H18N4O5 B15345847 diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5427-17-8](/img/structure/B15345847.png)
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound featuring a pyrrole ring substituted with various functional groups. Its intricate structure and unique properties make it an intriguing subject of study in various fields of science and industry.
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process:
Starting Materials: Precursors often include compounds with pyrrole rings and specific esters.
Key Reactions:
Condensation Reactions: To introduce the carbamoylhydrazinylidene moiety.
Esterification: To form the diethyl ester functionalities.
Methylation: To introduce the methyl group at the 3-position.
Reaction Conditions:
Temperature: Often conducted under controlled temperatures, possibly ranging from room temperature to slightly elevated temperatures.
Catalysts and Solvents: Specific catalysts like acids or bases, and solvents like ethanol or dichloromethane may be used.
Industrial Production Methods
Scale-Up Process: In an industrial setting, similar synthetic routes are followed but scaled up with considerations for efficiency and cost-effectiveness. Reactor design and flow chemistry might be employed for continuous production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, altering its functional groups and possibly leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can modify its carbamoylhydrazinylidene groups, potentially converting them to amines or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Conditions: May involve reagents like alkyl halides or acyl chlorides under conditions tailored to promote specific substitutions.
Major Products Formed
Chemistry
Used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis and material science.
Biology
Potential applications in drug development, given its structural similarity to biologically active molecules. It could act as a scaffold for designing novel pharmaceuticals.
Medicine
Investigated for potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Applied in the creation of specialty chemicals, materials science research, and possibly in the development of functional dyes or polymers.
Molecular Targets and Pathways
The exact mechanism can vary based on its application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating biochemical pathways. The carbamoylhydrazinylidene group may form hydrogen bonds or other interactions critical to its activity.
Similar Compounds
This compound can be compared to other pyrrole derivatives like:
Pyrrole-2-carboxylate
3,4-Dimethylpyrrole-2,5-dicarboxylate
Pyrrole-2,5-dicarboxylic acid diethyl ester
属性
CAS 编号 |
5427-17-8 |
|---|---|
分子式 |
C13H18N4O5 |
分子量 |
310.31 g/mol |
IUPAC 名称 |
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H18N4O5/c1-4-21-11(18)9-7(3)10(12(19)22-5-2)16-8(9)6-15-17-13(14)20/h6,16H,4-5H2,1-3H3,(H3,14,17,20)/b15-6+ |
InChI 键 |
IMPLDXBVDDSILK-GIDUJCDVSA-N |
手性 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)/C=N/NC(=O)N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
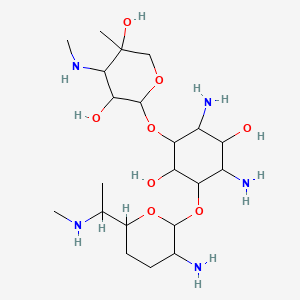
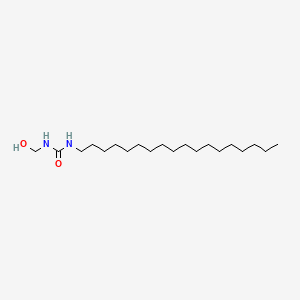


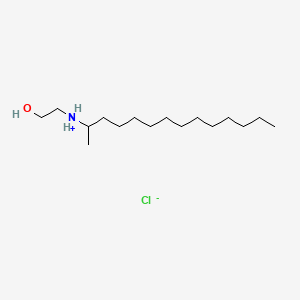
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
